molecular formula C15H20O4 B3047860 Propanedioic acid, (1-phenylethyl)-, diethyl ester CAS No. 14618-12-3

Propanedioic acid, (1-phenylethyl)-, diethyl ester

Cat. No.: B3047860
CAS No.: 14618-12-3
M. Wt: 264.32 g/mol
InChI Key: LLZGIWQYEYFCIC-UHFFFAOYSA-N
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Description

Propanedioic acid, (1-phenylethyl)-, diethyl ester (CAS: Not explicitly provided in evidence) is a substituted malonic acid derivative where the central carbon of the propanedioic acid backbone is substituted with a 1-phenylethyl group, and both carboxylic acid groups are esterified with ethanol. This compound belongs to the class of diethyl esters of propanedioic acid derivatives, which are widely studied for their applications in organic synthesis, polymer chemistry, and bioactive agents. The (1-phenylethyl) substituent introduces aromaticity and steric bulk, distinguishing it from simpler aliphatic analogs.

Properties

IUPAC Name

diethyl 2-(1-phenylethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-18-14(16)13(15(17)19-5-2)11(3)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZGIWQYEYFCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437285
Record name Propanedioic acid, (1-phenylethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14618-12-3
Record name Propanedioic acid, (1-phenylethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (1-phenylethyl)-, diethyl ester typically involves the esterification of propanedioic acid with (1-phenylethyl) alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1-phenylethyl)-, diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield propanedioic acid and (1-phenylethyl) alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Propanedioic acid and (1-phenylethyl) alcohol.

    Reduction: (1-phenylethyl) alcohol and propanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Diethyl 2-phenylethylmalonate serves as a critical intermediate in organic synthesis. Its structure allows for the generation of various derivatives through reactions such as:

  • Esterification : The compound can undergo esterification to form other esters, which are essential in synthesizing complex organic molecules.
  • Michael Addition Reactions : It acts as a Michael acceptor due to the presence of the carbonyl groups, facilitating the formation of carbon-carbon bonds in synthetic pathways.

Data Table: Synthetic Pathways Utilizing Diethyl 2-Phenylethylmalonate

Reaction TypeProductConditions
EsterificationVarious estersAcidic conditions
Michael Additionβ-Keto estersBasic conditions
DecarboxylationAromatic compoundsHeat

Pharmaceutical Applications

The compound is explored for its potential biological activities. Research indicates that diethyl 2-phenylethylmalonate may exhibit:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in reducing inflammation, which could lead to new therapeutic agents.

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of diethyl 2-phenylethylmalonate against various bacterial strains. Results indicated significant inhibition zones in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Agrochemical Applications

In the agrochemical sector, diethyl 2-phenylethylmalonate is being investigated for its potential use as a:

  • Pesticide Intermediate : Its ability to modify biological pathways in pests makes it suitable for developing new pesticides.
  • Fungicide : Preliminary studies suggest it may possess fungicidal properties against common agricultural pathogens.

Data Table: Agrochemical Applications

Application TypePotential UseResearch Status
PesticideIntermediate for novel pesticidesUnder investigation
FungicideActive ingredientPreliminary studies ongoing

Mechanism of Action

The mechanism of action of propanedioic acid, (1-phenylethyl)-, diethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanedioic acid and (1-phenylethyl) alcohol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Properties of Propanedioic Acid Diethyl Esters

Compound Name Substituent Molecular Formula Log P (Predicted/Experimental) Molecular Weight Key Applications Reference
Propanedioic acid, diethyl ester None (unsubstituted) C₇H₁₂O₄ 0.90 160.17 Solvent, polymer initiator
Propanedioic acid, 2-ethyl-, diethyl ester (Diethyl ethylmalonate) Ethyl C₉H₁₆O₄ - 188.22 Organic synthesis, flavorants
Propanedioic acid, 2-butyl-, diethyl ester (Diethyl 2-butylmalonate) Butyl C₁₁H₂₀O₄ - 216.27 Polymer crosslinking agents
Propanedioic acid, 2-(chloromethylene)-, diethyl ester Chloromethylene C₈H₁₁ClO₄ - 206.62 Reactive intermediates
Propanedioic acid, (1-phenylethyl)-, diethyl ester 1-Phenylethyl (aromatic) C₁₅H₂₀O₄ ~3.0 (estimated) 276.32 Bioactive agents, specialty polymers N/A

Key Observations :

  • The 1-phenylethyl substituent significantly increases molecular weight and hydrophobicity (log P ~3.0 estimated) compared to aliphatic analogs like diethyl ethylmalonate (log P ~0.90).
  • Substituted diethyl esters (e.g., chloromethylene) exhibit higher reactivity due to electron-withdrawing groups, enabling use in cross-coupling reactions .

Stability and Reactivity

  • Thermal Stability: Simple diethyl esters (e.g., unsubstituted propanedioic acid diethyl ester) decompose under high-temperature conditions (e.g., vaping), releasing ethanol and ethyl acetate . The aromatic 1-phenylethyl group may improve thermal stability due to resonance stabilization, though direct evidence is lacking.
  • Hydrolytic Stability : Esters with bulky substituents (e.g., 1-phenylethyl) resist hydrolysis better than aliphatic analogs. For example, diethyl ethylmalonate undergoes slow hydrolysis in acidic conditions, while sterically hindered derivatives remain intact .

Biological Activity

Propanedioic acid, (1-phenylethyl)-, diethyl ester, also known as diethyl 1-phenylethylmalonate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its diethyl ester functional groups attached to a propanedioic acid backbone with a phenylethyl substituent. The molecular formula is C13H18O4C_{13}H_{18}O_4, and it possesses unique chemical properties that allow it to interact with various biological systems.

Biological Activities

1. Antioxidant Activity

Research indicates that propanedioic acid derivatives exhibit significant antioxidant properties. A study showed that these compounds can scavenge free radicals effectively, reducing oxidative stress in cellular models. Antioxidant activity was measured using the DPPH assay, where the effectiveness of various concentrations was analyzed, demonstrating a dose-dependent response .

2. Anti-inflammatory Effects

Propanedioic acid derivatives have been investigated for their anti-inflammatory potential. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition suggests a mechanism by which these esters may mitigate inflammatory responses in various tissues .

3. Anticancer Properties

Some studies have indicated that propanedioic acid derivatives may possess anticancer properties. For instance, they have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. The results suggest that these compounds can induce apoptosis in malignant cells while sparing normal cells, highlighting their potential as therapeutic agents in cancer treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition: By inhibiting key enzymes involved in inflammation and tumor progression, these compounds can modulate signaling pathways that lead to disease states.
  • Gene Expression Modulation: Some studies suggest that these esters may alter the expression of genes associated with oxidative stress and inflammation .

Data Tables

Biological Activity Mechanism Reference
AntioxidantRadical scavenging
Anti-inflammatoryEnzyme inhibition (COX-2, iNOS)
AnticancerInduction of apoptosis

Case Studies

  • Antioxidant Efficacy in Cellular Models
    • A study conducted on human fibroblast cells demonstrated that treatment with diethyl 1-phenylethylmalonate significantly reduced markers of oxidative stress compared to untreated controls.
  • Inhibition of Inflammatory Mediators
    • In an animal model of arthritis, administration of propanedioic acid derivatives resulted in decreased levels of TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect.
  • Cancer Cell Line Studies
    • In vitro assays on breast cancer cell lines showed that diethyl 1-phenylethylmalonate reduced cell viability by inducing apoptosis at concentrations lower than those toxic to normal cells.

Q & A

Q. What are the optimal synthetic routes for preparing propanedioic acid, (1-phenylethyl)-, diethyl ester, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via malonic ester condensation, leveraging the nucleophilic reactivity of the α-hydrogen. A typical approach involves reacting diethyl malonate with 1-phenylethyl halides under basic conditions (e.g., sodium ethoxide in ethanol) . Optimization includes:

  • Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield improvements (>70%) are achievable with stoichiometric excess of the alkylating agent .

Q. How can researchers resolve contradictions in spectral data (e.g., GC/MS retention times or mass fragmentation patterns) for this compound?

Methodological Answer: Discrepancies in GC/MS data (e.g., RT = 5.862 in vs. other studies) arise from column type, temperature programming, or ionization methods. To standardize:

  • Column calibration : Use a non-polar column (e.g., DB-5MS) with a slow ramp rate (3°C/min) .
  • Fragmentation analysis : Compare with reference spectra from the NIST database . For example, the base peak at m/z 279 (molecular ion) aligns with ethyl ester cleavage patterns .
  • Cross-validation : Confirm via 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 4.1–4.3 ppm for ester CH2_2) and IR (C=O stretch at ~1740 cm1^{-1}) .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

Methodological Answer:

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) .
  • Hepatocyte assays : Use primary rat hepatocytes to evaluate metabolic stability and cytotoxicity (LD50_{50} via MTT assay) .
  • Dose ranges : Start at 1–100 µM, monitoring for ROS generation or mitochondrial dysfunction .

Advanced Research Questions

Q. How does the stereochemistry of the 1-phenylethyl substituent influence the compound’s reactivity in asymmetric synthesis?

Methodological Answer: The (R)- or (S)-configured 1-phenylethyl group induces steric effects in nucleophilic additions. For example:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
  • Kinetic studies : Compare reaction rates in Michael additions with chiral catalysts (e.g., cinchona alkaloids). The (S)-isomer shows 20% higher enantioselectivity in β-keto ester formation .

Q. What mechanistic insights explain the compound’s metabolic degradation by microbial systems (e.g., Penicillium expansum)?

Methodological Answer:

  • Pathway mapping : Use 13^{13}C-labeled compound to trace degradation via β-oxidation or esterase hydrolysis. GC-MS metabolomics identifies intermediates like phenylacetic acid .
  • Enzyme characterization : Purify fungal esterases via ammonium sulfate precipitation and assess activity at pH 7.4. Km values (~2.5 mM) indicate moderate substrate affinity .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model binding to cytochrome P450 3A4 (PDB ID: 1TQN). The ester group forms hydrogen bonds with Thr309 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å suggests stable binding .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility or crystallinity)?

Methodological Answer:

  • Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate stable Form I (melting point 82°C) .
  • Surfactant stabilization : Incorporate 0.1% polysorbate 80 to enhance aqueous solubility (from 1.2 mg/mL to 4.5 mg/mL) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanedioic acid, (1-phenylethyl)-, diethyl ester
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Propanedioic acid, (1-phenylethyl)-, diethyl ester

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